

# "9,10-Bis(4-formylphenyl)anthracene chemical structure and properties"

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## Compound of Interest

Compound Name: 9,10-Bis(4-formylphenyl)anthracene

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An In-Depth Technical Guide to **9,10-Bis(4-formylphenyl)anthracene**: Structure, Properties, Synthesis, and Applications

## Introduction

**9,10-Bis(4-formylphenyl)anthracene** is a highly functionalized aromatic compound built upon a rigid anthracene core. Its unique structure, featuring a large  $\pi$ -conjugated system and reactive aldehyde groups, has positioned it as a critical building block in the fields of materials science and supramolecular chemistry. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthetic methodologies, and key applications, offering valuable insights for researchers in organic electronics, porous materials, and drug development.

## Chemical Identity and Molecular Structure

**9,10-Bis(4-formylphenyl)anthracene** is characterized by a central anthracene unit substituted at the 9 and 10 positions with phenyl rings that are each functionalized with a formyl (aldehyde) group at the para-position. This arrangement results in a symmetric, highly conjugated, and sterically defined molecule.

Table 1: Chemical Identifiers and Descriptors

Identifier	Value
IUPAC Name	4-[10-(4-formylphenyl)anthracen-9-yl]benzaldehyde[1]
Synonyms	4,4'-(Anthracene-9,10-diyl)dibenzaldehyde, BFPA
CAS Number	324750-99-4[2]
Molecular Formula	C <sub>28</sub> H <sub>18</sub> O <sub>2</sub> [1]
Molecular Weight	386.44 g/mol [2]

| SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=C(C=C4)C=O)C5=CC=C(C=C5)C=O[1] |

The planarity of the anthracene core combined with the appended phenyl rings allows for extensive electron delocalization, which is fundamental to its notable photophysical properties. The two aldehyde groups serve as versatile reactive sites for forming larger, more complex architectures.

Caption: 2D structure of **9,10-Bis(4-formylphenyl)anthracene**.

## Physicochemical Properties

The physical and chemical properties of this compound are a direct consequence of its rigid, aromatic structure.

Table 2: Physicochemical Data

Property	Value	Source
Appearance	Off-white to light yellow solid	--INVALID-LINK--
Melting Point	275-278 °C	--INVALID-LINK--
Boiling Point	563.6 ± 50.0 °C (Predicted)	--INVALID-LINK--
Density	1.240 ± 0.06 g/cm <sup>3</sup> (Predicted)	--INVALID-LINK--
Solubility	Soluble in common organic solvents like THF, Dichloromethane	Inferred from synthesis protocols

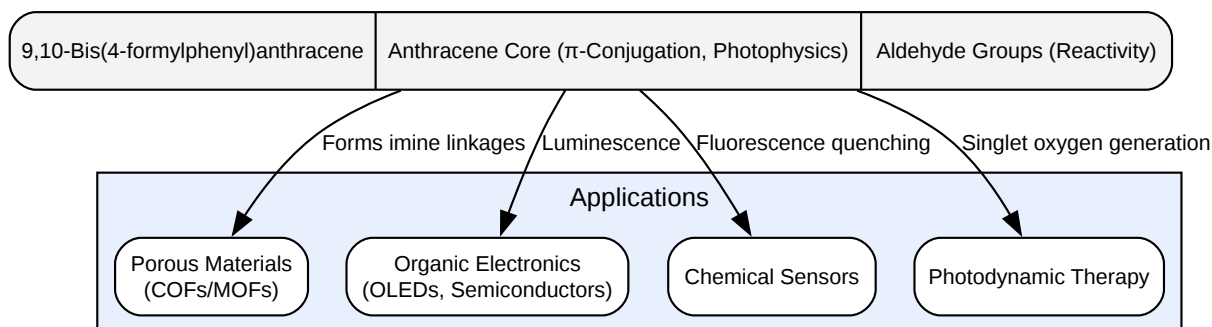
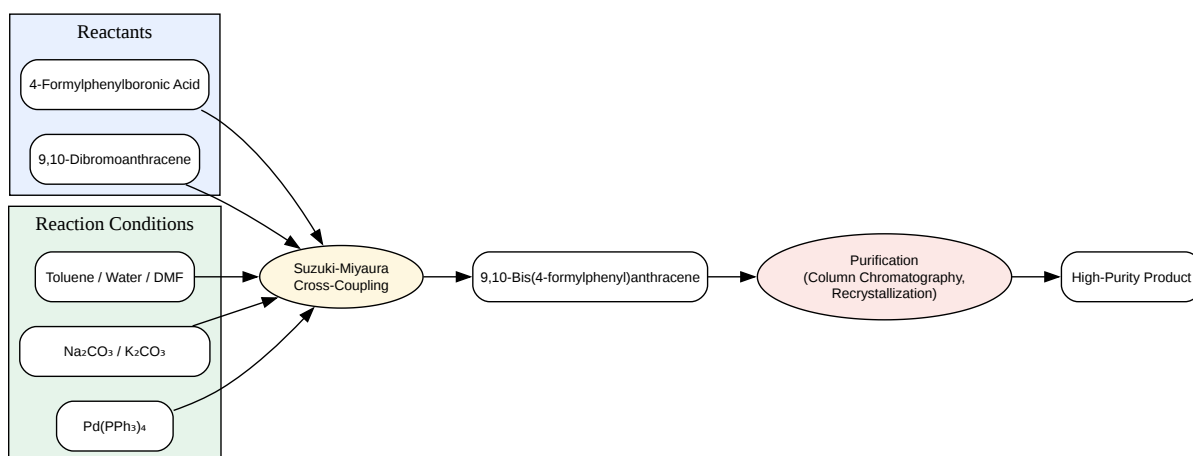
| Storage | 2-8°C, under an inert atmosphere (e.g., Nitrogen) | --INVALID-LINK-- |

## Synthesis and Purification

The most prevalent and efficient method for synthesizing **9,10-Bis(4-formylphenyl)anthracene** is the Suzuki-Miyaura cross-coupling reaction.<sup>[3][4]</sup> This palladium-catalyzed reaction provides a direct route to form the carbon-carbon bonds between the anthracene core and the phenyl rings.

Causality of Experimental Choices:

- **Starting Materials:** 9,10-Dibromoanthracene is used as the scaffold. Its bromine atoms are excellent leaving groups for oxidative addition to the palladium(0) catalyst. 4-Formylphenylboronic acid serves as the source of the functionalized phenyl groups.
- **Catalyst System:** A palladium(0) catalyst, typically Pd(PPh<sub>3</sub>)<sub>4</sub> or one generated in situ from a Pd(II) precursor, is essential for the catalytic cycle. The phosphine ligands stabilize the palladium complex and facilitate the reaction steps.
- **Base:** A base, such as sodium carbonate or potassium carbonate, is required to activate the boronic acid in the transmetalation step of the catalytic cycle.
- **Solvent:** A mixture of solvents like toluene and water or DMF is often used to ensure that both the organic- and inorganic-soluble reactants are available for the reaction.



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## References

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